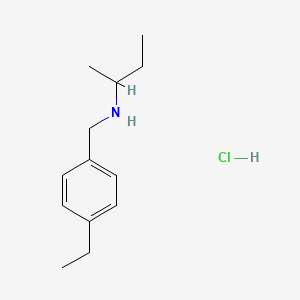

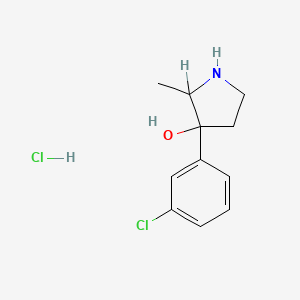

N-(4-Ethylbenzyl)-2-butanamine hydrochloride

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, molecular formula, and CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can help determine its reactivity and stability .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s chemical stability and reactivity .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

- Neuroprotection in Cerebral Ischemia: Compounds structurally similar to N-(4-Ethylbenzyl)-2-butanamine hydrochloride, like LY042826 and LY393615, have been shown to protect against ischemia-induced brain injury in animal models. These substances, being Ca(2+) channel blockers, demonstrated significant protection against hippocampal damage in global cerebral ischemia and reduction in infarct volume in focal cerebral ischemia in rats and gerbils (Hicks, Ward, & O'Neill, 2000).

Analytical Properties

- Analytical Properties and Structural Analysis: Studies on compounds with similar structures, such as a series of N-substituted, 1-(3,4-methylenedioxyphenyl)-2-butanamines, have been conducted to understand their ultraviolet absorption properties, separation characteristics using chromatography, and identification through mass spectra (Clark, Deruiter, Valaer, & Noggle, 1995).

Antifungal Activity

- Antifungal Agent Butenafine Hydrochloride: Butenafine hydrochloride, which is a structurally related benzylamine derivative, exhibits potent antifungal properties. It shows high efficacy against dermatophytosis in guinea pigs and retains high concentrations in the skin after topical application (Arika et al., 1990).

Therapeutic Potential

- Novel Therapeutic Class: Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, similar in structure to N-(4-Ethylbenzyl)-2-butanamine hydrochloride, have been identified as potential representatives of a new therapeutic class. These compounds, evaluated in drug discrimination assays in rats, indicated novel psychoactive effects that could be beneficial in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Biochemical and Pharmacological Analysis

- Metabolic Pathways and Enzyme Involvement: Research on similar compounds, like N-methyl-benzodioxolyl-butanamine (MBDB), has elucidated the roles of various cytochrome P450 isozymes in their metabolic pathways. This includes the stereoselective metabolism of these compounds, providing insights into their biochemical and pharmacological characteristics (Meyer, Peters, & Maurer, 2009).

Wirkmechanismus

Mode of Action

Based on its structure, it might interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitution, or oxidation . These interactions can lead to changes in the function of the target, which can result in physiological effects.

Action Environment

The action, efficacy, and stability of N-(4-Ethylbenzyl)-2-butanamine hydrochloride can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Safety and Hazards

Eigenschaften

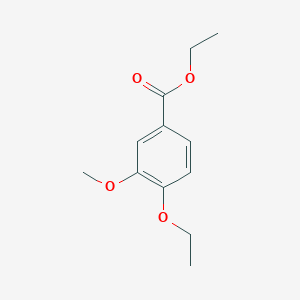

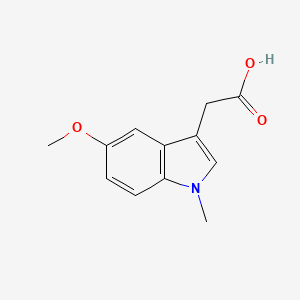

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13;/h6-9,11,14H,4-5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLMAATYQNCGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(C)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethylbenzyl)-2-butanamine hydrochloride | |

CAS RN |

1049678-19-4 | |

| Record name | Benzenemethanamine, 4-ethyl-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)

![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)